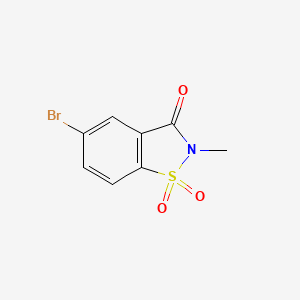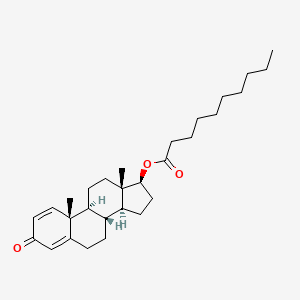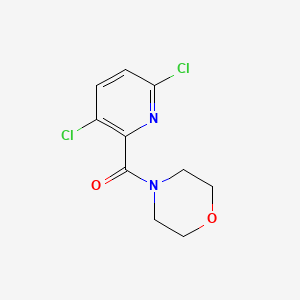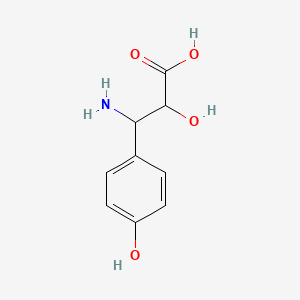![molecular formula C6H12LiN3O3 B13451152 Lithium(1+) 2-{[(3-aminopropyl)carbamoyl]amino}acetate](/img/structure/B13451152.png)
Lithium(1+) 2-{[(3-aminopropyl)carbamoyl]amino}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 2-{[(3-aminopropyl)carbamoyl]amino}acetate is a chemical compound that features a lithium ion coordinated with a complex organic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-{[(3-aminopropyl)carbamoyl]amino}acetate typically involves the reaction of 3-aminopropylamine with glycine, followed by the introduction of a lithium ion. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reactant concentrations, temperature, and pH to achieve high yield and purity. The use of catalysts and advanced purification techniques may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Lithium(1+) 2-{[(3-aminopropyl)carbamoyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the compound’s structure, potentially leading to the formation of simpler molecules.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce amines or other simpler organic molecules.
科学的研究の応用
Lithium(1+) 2-{[(3-aminopropyl)carbamoyl]amino}acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism by which Lithium(1+) 2-{[(3-aminopropyl)carbamoyl]amino}acetate exerts its effects involves its interaction with specific molecular targets. The lithium ion can influence various biochemical pathways, including those related to neurotransmitter regulation and enzyme activity. The compound’s organic structure allows it to bind to specific proteins, altering their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
Lithium acetate: A simpler compound with similar lithium ion coordination but lacking the complex organic structure.
Lithium carbonate: Commonly used in medicine, particularly for the treatment of bipolar disorder.
Lithium citrate: Another lithium compound used in medical applications.
Uniqueness
Lithium(1+) 2-{[(3-aminopropyl)carbamoyl]amino}acetate is unique due to its complex organic structure, which allows for specific interactions with biological molecules. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C6H12LiN3O3 |
|---|---|
分子量 |
181.1 g/mol |
IUPAC名 |
lithium;2-(3-aminopropylcarbamoylamino)acetate |
InChI |
InChI=1S/C6H13N3O3.Li/c7-2-1-3-8-6(12)9-4-5(10)11;/h1-4,7H2,(H,10,11)(H2,8,9,12);/q;+1/p-1 |
InChIキー |
YQWYKAXQHUFDHS-UHFFFAOYSA-M |
正規SMILES |
[Li+].C(CN)CNC(=O)NCC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl (2S)-1-acetylpyrrolidine-2-carboxylate](/img/structure/B13451070.png)
![3-Oxa-7-azatricyclo[3.3.1.0,1,5]nonane hydrochloride](/img/structure/B13451078.png)




![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonamide](/img/structure/B13451112.png)






